3,4,5-Trimethylthiazolium iodide
Overview
Description
3,4,5-Trimethylthiazolium iodide: is a chemical compound with the molecular formula C6H10INS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in organic synthesis and has been studied for its potential use in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylthiazolium iodide can be synthesized through nitrogen methylation of thiazoles using iodomethane. The reaction involves the methylation of the nitrogen atom in the thiazole ring, resulting in the formation of the thiazolium iodide salt .
Industrial Production Methods: The industrial production of thiazolium, 3,4,5-trimethyl-, iodide typically involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium iodide to other thiazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .
Scientific Research Applications
Chemistry: 3,4,5-Trimethylthiazolium iodide is widely used in organic synthesis as a reagent for various chemical transformations. It is known for its role in the Stetter reaction, which forms carbon-carbon bonds between aldehydes and Michael acceptors .
Biology and Medicine: In biological research, thiazolium compounds have been studied for their potential therapeutic applications. They have shown promise in the development of antimicrobial and anticancer agents due to their ability to interact with biological targets .
Industry: In the industrial sector, thiazolium, 3,4,5-trimethyl-, iodide is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of thiazolium, 3,4,5-trimethyl-, iodide involves its interaction with specific molecular targets. In the Stetter reaction, the compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds. The thiazolium ion stabilizes the reaction intermediates, allowing the reaction to proceed efficiently .
Comparison with Similar Compounds
- Thiazolium, 3,4-dimethyl-, iodide
- Thiazolium, 3,5-dimethyl-, iodide
- Thiazolium, 2,4,5-trimethyl-, iodide
Comparison: 3,4,5-Trimethylthiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. This substitution pattern influences its reactivity and stability, making it distinct from other thiazolium compounds. For example, the presence of three methyl groups enhances its nucleophilicity and makes it more effective in certain chemical reactions compared to its dimethyl counterparts .
Properties
IUPAC Name |
3,4,5-trimethyl-1,3-thiazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NS.HI/c1-5-6(2)8-4-7(5)3;/h4H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUCPBIRQBSQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459879 | |
Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62993-85-5 | |
Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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